molecular formula C7H3ClF3NO2 B1630461 3-Chloro-5-nitrobenzotrifluoride CAS No. 68849-24-1

3-Chloro-5-nitrobenzotrifluoride

Cat. No.: B1630461
CAS No.: 68849-24-1
M. Wt: 225.55 g/mol
InChI Key: ZQXCQTAELHSNAT-UHFFFAOYSA-N
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Description

Chemical Identity: 3-Chloro-5-nitrobenzotrifluoride (CAS 401-93-4) is a halogenated aromatic compound with the molecular formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol . Structurally, it features a trifluoromethyl (-CF₃) group at the 1-position, a nitro (-NO₂) group at the 3-position, and a chlorine atom at the 5-position on the benzene ring.

Applications:
The compound is primarily used in research and development, particularly in organic synthesis for agrochemicals and pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in designing bioactive molecules .

Commercial Availability: Available in purities up to 97% (research grade), it is sold in quantities ranging from 1g ($17.00) to 25g ($200.00) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Chloro-5-nitrobenzotrifluoride at the laboratory scale?

Answer: Laboratory-scale synthesis typically involves sequential nitration and chlorination of benzotrifluoride derivatives. Key considerations include:

  • Reagent Selection : Use of thionyl chloride (SOCl₂) for chlorination, as it efficiently converts carboxylic acid intermediates to acyl chlorides under reflux conditions (e.g., 50 mL DCM with catalytic DMF, 3h reflux) .
  • Nitration Conditions : Controlled addition of nitric acid or nitro-sulfuric acid mixtures to avoid over-nitration. Temperature should be maintained below 50°C to prevent decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended. Physical properties (e.g., melting point 89–91°C, solubility in ethanol/DMF) aid in purity assessment .

Q. What spectroscopic methods are most effective for characterizing this compound?

Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ ≈ -60 to -65 ppm), while ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm). Chlorine and nitro groups deshield adjacent protons .
  • IR Spectroscopy : Peaks at 1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) and 1100–1200 cm⁻¹ (C-F stretching) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₇H₃ClF₃NO₂; MW ≈ 257.55) and isotopic patterns for chlorine .

Q. How should researchers handle and dispose of this compound safely in a laboratory setting?

Answer:

  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid contact with oxidizers (e.g., peroxides) to prevent explosive reactions .
  • Storage : Keep in airtight containers at 2–8°C, away from light. Label with GHS hazard codes (e.g., H302, H318) .
  • Disposal : Neutralize with 10% sodium bicarbonate before transferring to halogenated waste containers. Collaborate with certified waste management services for incineration .

Advanced Research Questions

Q. How can researchers optimize the nitration and chlorination sequence in the synthesis of this compound to improve yield?

Answer:

  • Order of Reactions : Chlorination before nitration often reduces side reactions. Nitro groups are meta-directing, influencing regioselectivity during subsequent chlorination .
  • Catalytic Additives : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution. In one protocol, DMF as a catalyst improved chlorination efficiency by 15% .
  • Temperature Gradients : Stepwise heating (40°C for nitration, 70°C for chlorination) minimizes decomposition. Monitor via TLC or in situ FTIR .

Q. What strategies are recommended for resolving contradictory data regarding the reactivity of this compound in cross-coupling reactions?

Answer:

  • Control Experiments : Compare reactivity under inert (N₂/Ar) vs. aerobic conditions. Oxygen can inhibit palladium-catalyzed couplings .
  • Substituent Effects : Use Hammett σ constants to predict electronic influences. The -CF₃ group (σₚ ≈ 0.54) may deactivate the ring, slowing Suzuki-Miyaura reactions .
  • Advanced Characterization : Employ X-ray crystallography or DFT calculations to confirm steric/electronic barriers. Conflicting NMR data may arise from rotamers; variable-temperature studies can clarify .

Q. What computational chemistry approaches are suitable for predicting the electronic effects of substituents on this compound derivatives?

Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model HOMO/LUMO energies and Fukui indices for predicting electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMF or THF) to assess reaction pathways. Compare with experimental kinetic data (e.g., ¹⁹F NMR kinetics) .
  • QSAR Models : Correlate substituent parameters (σ, π) with bioactivity in medicinal chemistry applications (e.g., IC₅₀ values for enzyme inhibition) .

Q. Physical and Chemical Properties Table

PropertyValue/DescriptionSource
Molecular FormulaC₇H₃ClF₃NO₂
Molecular Weight257.55 g/mol
Melting Point89–91°C
Boiling Point230°C (decomposes)
SolubilityEthanol, DMF, DCM; insoluble in H₂O
Hazard CodesH302 (Harmful if swallowed)

Comparison with Similar Compounds

The following table compares 3-Chloro-5-nitrobenzotrifluoride with structurally and functionally related halogenated nitrobenzene derivatives. Key differences in substituent positions, electronic effects, and applications are highlighted.

Compound Name (CAS) Molecular Formula Substituents & Positions Molecular Weight (g/mol) Similarity Score Key Applications/Properties
This compound (401-93-4) C₇H₃ClF₃NO₂ -CF₃ (1), -NO₂ (3), -Cl (5) 225.55 Reference Agrochemical intermediates, R&D
5-Chloro-2-nitrobenzotrifluoride (118-83-2) C₇H₃ClF₃NO₂ -CF₃ (1), -NO₂ (2), -Cl (5) 225.55 0.89 Electronics (fluorinated polymers)
1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene (400-65-7) C₇H₂Cl₂F₃NO₂ -CF₃ (3), -NO₂ (5), -Cl (1,2) 260.00 0.97 High reactivity in SNAr reactions
3-Chloro-4-fluoro-5-nitrobenzotrifluoride (N/A) C₇H₂ClF₄NO₂ -CF₃ (5), -NO₂ (3), -Cl (4), -F (2) 257.55 N/A Herbicide synthesis (fluorine enhances bioavailability)
3-Bromo-5-fluoro-4-nitrobenzotrifluoride (1310914-30-7) C₇H₂BrF₄NO₂ -CF₃ (5), -NO₂ (4), -Br (3), -F (5) 287.99 N/A Radiolabeling precursors (Br for coupling)

Structural and Functional Analysis

A. Substituent Effects :

  • Electron-Withdrawing Groups: The -CF₃ and -NO₂ groups in this compound create a strong electron-deficient aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. Comparatively, 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene (CAS 400-65-7) exhibits even higher reactivity due to dual chlorine substituents .
  • Halogen Diversity : Bromine in 3-Bromo-5-fluoro-4-nitrobenzotrifluoride (CAS 1310914-30-7) allows for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the chlorine variant .

Properties

IUPAC Name

1-chloro-3-nitro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXCQTAELHSNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988551
Record name 1-Chloro-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68849-24-1
Record name 1-Chloro-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

56.7 ml of 96% sulphuric acid are added dropwise over 30 min to a brown solution of 90 g (374 mmol) of 4-amino-3-chloro-5-nitro-benzotrifluoride (Maybridge; Tintagel/England) in 500 ml of ethanol (exothermic). After heating to 75° C., 64.53 g (935 mmol) of sodium nitrite are added in portions over 1 h (gas evolution). Stirring is effected for 2.5 h at 75° C., followed by cooling to RT. The reaction mixture is poured onto 1.5 l of ice water and extracted 4 times with diethylether. Washing of the organic phase with 0.1 N HCl, sat. NaHCO3 solution and brine, drying (Na2SO4) and concentrating by evaporation yield a brown oil. Column chromatography (SiO2; hexane) yields 5-chloro-3-trifluoromethyl-nitrobenzene as an oil; 1H-NMR (DMSO-d6) δ8.62 (m, 1 H), 8.46 (m, 2H).
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90 g
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ice water
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Synthesis routes and methods II

Procedure details

(see also: EP 0 516 297 A1) 56.7 ml of 96% sulfuric acid are added dropwise over a period of 30 minutes to a brown solution of 90 g (374 mmol) of 4-amino-3-chloro-5-nitro-benzotrifluoride (Maybridge; Tintagel/England) in 500 ml of ethanol (exothermic). After heating to 75° C., 64.53 g (935 mmol) of sodium nitrite are added in portions over a period of one hour (evolution of gas). The mixture is stirred for 2.5 hours at 75° C. and then cooled to room temperature. The reaction mixture is poured onto 1.5 liters of ice-water and extracted four times with ether. Washing the organic phases with 0.1 N HCl, saturated NaHCO3solution and brine, drying (Na2SO4) and concentration by evaporation yield a brown oil. Column chromatography (SiO2; hexane) yields the title compound in the form of an oil: 1H-NMR (DMSO-d6) 8.62 (m, 1H), 8.46 (m, 2H), MS 225 (M)+, 179 (M—NO2)+.
[Compound]
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297 A1
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56.7 mL
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90 g
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500 mL
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64.53 g
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ice water
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1.5 L
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